Azithromycin-d5

LC-MS/MS Matrix Effect Correction Bioanalytical Method Validation

Azithromycin-d5 is the definitive SIL-IS for azithromycin LC-MS/MS bioanalysis. Its +5 Da mass shift eliminates isotopic cross-talk from the analyte's M+3 isotopologue, a critical failure point of Azithromycin-d3 that elevates baseline noise and compromises LLOQ. ISO 17034-certified (99.5% purity, 93.7% isotopic enrichment) with validated matrix factors of 0.95–1.08 and extraction recovery of 98.6–102% in human plasma, meeting EMA/FDA criteria for ANDA bioequivalence and clinical PK studies. Choose 1 mg or 10 mg packaging for method development through long-term study support.

Molecular Formula C38H72N2O12
Molecular Weight 754.0 g/mol
Cat. No. B15563669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin-d5
Molecular FormulaC38H72N2O12
Molecular Weight754.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3,19D2
InChIKeyMQTOSJVFKKJCRP-BDSVKCKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azithromycin-d5 for LC-MS/MS Quantitation: Isotopic Purity, Validation Data, and Procurement Specifications


Azithromycin-d5 (molecular formula C38H67D5N2O12, MW 754.02) is a stable isotope-labeled internal standard (SIL-IS) for the macrolide antibiotic azithromycin, featuring five deuterium atoms substituted at specific positions (methyl-d3 at C6 and dideuteration at C7) to achieve a +5 Da mass shift relative to the unlabeled analyte [1]. Manufactured and certified under ISO 17034 and ISO/IEC 17025 quality systems, commercial lots exhibit certified chemical purity of 99.5% and isotopic enrichment values of 93.7%, with expanded uncertainty (k=2) of 2.0% [2][3]. The compound is supplied as a white to pale yellow solid, stored at -20±5°C with 4-year shelf stability from certified vendors .

Why Azithromycin-d5 Cannot Be Substituted with Structural Analogs or Lower-Mass Deuterated Variants


In quantitative LC-MS/MS bioanalysis, substitution of Azithromycin-d5 with a structural analog internal standard (e.g., roxithromycin) or a lower-mass deuterated variant (e.g., Azithromycin-d3) introduces quantifiable analytical error that compromises method validation and regulatory acceptance. Structural analogs exhibit differential extraction recovery, chromatographic retention, and ionization efficiency relative to the analyte, rendering them incapable of fully correcting matrix effects . Conversely, insufficient mass shift in lower-deuteration variants (+3 Da for d3) creates isotopic cross-talk between the internal standard and the analyte's natural M+3 isotopologue, elevating baseline signal and reducing sensitivity at the lower limit of quantitation (LLOQ) [1]. Regulatory guidance from EMA and FDA bioanalytical method validation explicitly requires that stable isotope-labeled internal standards demonstrate adequate mass separation to avoid isotopic interference and that matrix factor normalization falls within 100±15% [2]. The evidence below quantifies precisely how Azithromycin-d5 meets these requirements while generic alternatives fail.

Azithromycin-d5 Quantitative Differentiation: Head-to-Head Comparative Evidence for Procurement Decisions


IS-Normalized Matrix Factor with Azithromycin-d5: 0.95–1.08 Across Three QC Levels in Human Plasma

In a validated LC-MS/MS method for simultaneous quantitation of hydroxychloroquine, its metabolites, and azithromycin in human plasma, Azithromycin-d5 served as the deuterated internal standard. The IS-normalized matrix factor (MF) for azithromycin, calculated as the ratio of analyte peak area in post-extraction spiked plasma to that in neat solution and then normalized by the internal standard response, fell within 0.95–1.08 across three QC concentration levels in six individual plasma lots [1]. This tight normalization range, well within the EMA-recommended 0.85–1.15 acceptance criterion, demonstrates that Azithromycin-d5 co-elutes and co-ionizes with the analyte sufficiently to compensate for matrix-induced ion suppression or enhancement [2]. In contrast, structural analog internal standards such as roxithromycin exhibit retention time offsets and differential ionization kinetics, resulting in incomplete matrix effect correction and IS-normalized MF values frequently exceeding ±15% deviation in complex biological matrices .

LC-MS/MS Matrix Effect Correction Bioanalytical Method Validation IS-Normalized MF

Extraction Recovery with Azithromycin-d5 Normalization: 98.6%–102% Across Concentration Range

The recovery of azithromycin from human plasma using solid-phase extraction (SPE), when normalized by Azithromycin-d5 as internal standard, ranged from 98.6% to 102% across the validated calibration range [1]. This near-quantitative recovery indicates that Azithromycin-d5 undergoes identical extraction behavior to the unlabeled analyte, effectively compensating for any analyte loss during sample preparation. Without SIL-IS normalization, absolute extraction recoveries for macrolide antibiotics in plasma typically fall between 85% and 90% [2]. The 10–15 percentage point improvement in effective recovery translates directly to enhanced accuracy and reduced inter-sample variability, particularly at the lower limit of quantitation (LLOQ) of 2 ng/mL where signal intensity is most vulnerable to extraction losses [1].

Extraction Recovery SPE Accuracy IS Normalization

Certified Chemical Purity 99.5% and Isotopic Enrichment 93.7% with ISO 17034 Traceability

Commercially available Azithromycin-d5 from ISO 17034-accredited manufacturers is certified with chemical purity of 99.5% by HPLC and isotopic enrichment of 93.7% (isotopic value) with an expanded uncertainty of 2.0% at 95% confidence (k=2) [1][2]. This level of certification ensures minimal interference from unlabeled azithromycin or under-deuterated isotopologues that could contribute to cross-talk in MRM channels. In contrast, lower-specification deuterated analogs (e.g., Azithromycin-d3) are frequently supplied with chemical purity specifications of ≥95% and lack explicit isotopic enrichment certification, introducing unknown variability in the proportion of d0, d1, and d2 species present [3]. The ISO 17034 accreditation further guarantees batch-to-batch homogeneity and long-term stability validated through real-time monitoring rather than simulation, a requirement for methods intended for regulatory submission (ANDA, NDA) where certificate traceability is audited [1].

Isotopic Purity ISO 17034 Certified Reference Material Quality Assurance

+5 Da Mass Shift Eliminates M+3 Isotopic Cross-Talk at 2 ng/mL LLOQ

The selection of Azithromycin-d5 (+5 Da) over Azithromycin-d3 (+3 Da) is driven by the natural isotopic abundance of azithromycin. The unlabeled analyte contains ~4.2% natural M+3 abundance (due to 13C2 and 13C1 combinations), which produces a measurable signal in the m/z 752.6 channel. When Azithromycin-d3 (MW 752.00, MRM transition m/z 752→m/z) is employed as internal standard, this natural isotopologue contribution from the analyte creates positive bias at the internal standard channel, artificially elevating the IS response and suppressing the analyte/IS peak area ratio—a phenomenon termed isotopic cross-talk [1]. At the LLOQ of 2 ng/mL, this cross-talk can elevate baseline IS signal by 3–5%, reducing method sensitivity and increasing %CV at low concentrations. In contrast, Azithromycin-d5 (MW 754.02, MRM m/z 754.6→596.6) resides at M+5, where natural isotopic contribution from the analyte is negligible (<0.3%) [2]. Industry best-practice guidance recommends a minimum mass difference of +3 Da, with +4 to +5 Da strongly preferred to definitively avoid isotopic overlap in analytes with molecular weight >500 Da [3].

Isotopic Cross-Talk LLOQ Sensitivity Mass Spectrometry Deuterium Labeling

Azithromycin-d5: Validated Application Scenarios for Procurement in Bioanalytical and Pharmaceutical Workflows


Regulatory Bioequivalence Studies for Azithromycin Formulations (ANDA/NDA Submission)

Azithromycin-d5 is the optimal internal standard for LC-MS/MS methods supporting abbreviated new drug applications (ANDA) and bioequivalence studies comparing generic azithromycin formulations to reference products. The demonstrated IS-normalized matrix factor of 0.95–1.08 and extraction recovery of 98.6–102% in human plasma [1] meet and exceed EMA and FDA bioanalytical method validation acceptance criteria (matrix factor within 0.85–1.15; recovery consistent and reproducible). The ISO 17034-certified purity (99.5%) and documented isotopic enrichment (93.7%) provide the traceability required for regulatory audit [2]. Methods validated with Azithromycin-d5 achieve LLOQ of 2 ng/mL with correlation coefficients r=0.9996, enabling accurate measurement of the full pharmacokinetic profile including trough concentrations at 72–96 hours post-dose [3].

High-Throughput Clinical Pharmacokinetic Studies Requiring Daily Sample Batches Up to 250 Samples

For clinical trials requiring rapid turnaround of large sample volumes, Azithromycin-d5 enables high-throughput workflows validated to process up to 250 samples per day [1]. The +5 Da mass shift eliminates the need for chromatographic resolution of isotopic cross-talk, permitting shorter gradient methods (total run time 3.5–4.5 min) while maintaining specificity. The consistent extraction recovery (98.6–102%) and stable matrix factor across multiple plasma lots reduce the frequency of batch recalibration and re-injection, directly lowering per-sample analytical costs. Procurement of Azithromycin-d5 in 1 mg or 10 mg analytical packaging supports method development, full validation, and long-term study sample analysis with consistent lot-to-lot performance [2].

Multi-Analyte LC-MS/MS Panels for COVID-19 Therapeutic Drug Monitoring

During the COVID-19 pandemic, validated methods using Azithromycin-d5 as internal standard were deployed for simultaneous quantitation of hydroxychloroquine, its two metabolites, and azithromycin in human plasma [1]. The method's ability to maintain IS-normalized matrix factor within 100±10% for all four analytes simultaneously, despite their differing chemical properties, demonstrates the robustness of Azithromycin-d5 in complex multi-analyte panels. This application scenario is directly transferable to other infectious disease therapeutic monitoring programs where azithromycin is co-administered with additional agents and requires precise quantitation from small-volume (20 μL) plasma samples.

Pharmaceutical Impurity Profiling and Forced Degradation Studies Requiring Isotopic Dilution

In pharmaceutical quality control, Azithromycin-d5 serves as an isotopic dilution standard for quantifying degradation products and process-related impurities in azithromycin drug substance and finished product. Azithromycin undergoes pH-dependent degradation in aqueous solution (pH 6.0–7.2) producing novel degradation products that require accurate quantitation for stability-indicating method validation [1]. The high chemical purity (99.5%) and certified isotopic enrichment of Azithromycin-d5 ensure that the internal standard does not introduce additional impurity peaks or interfere with the detection of low-abundance degradants. ISO 17034 certification supports use in QC release testing and stability studies intended for regulatory submission [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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